molecular formula C9H9NO3 B183586 2-Benzoxazolinone, 3-(2-hydroxyethyl)- CAS No. 26726-75-0

2-Benzoxazolinone, 3-(2-hydroxyethyl)-

Cat. No. B183586
CAS RN: 26726-75-0
M. Wt: 179.17 g/mol
InChI Key: LRLBEYAFJPUHME-UHFFFAOYSA-N
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Description

2-Benzoxazolinone, 3-(2-hydroxyethyl)- is a derivative of 2-Benzoxazolinone . 2-Benzoxazolinone is an anti-leishmanial agent with an LC50 of 40 μg/mL against L. donovani . It is a building block in chemical synthesis . 1,3-Benzoxazol-2 (3H)-one derivatives have antimicrobial activity against a selection of Gram-positive, Gram-negative bacteria and yeasts .


Synthesis Analysis

Microwave-assisted synthesis has been used to create new imide and formamide derivatives of 2(3H)-benzoxazolinones . The reaction provided these compounds more efficiently than through the corresponding isolated amic acids . A new class of 2-benzoxazolinone derivatives was designed and synthesized for its anti-human immunodeficiency virus-1 activity .


Molecular Structure Analysis

The molecular formula of 2-Benzoxazolinone, 3-(2-hydroxyethyl)- is C9H9NO3. The molecular weight is 179.17 g/mol. The structure of 2-Benzoxazolinone consists of a benzene ring fused with a five-membered ring containing oxygen and nitrogen as heteroatoms .


Chemical Reactions Analysis

2-Benzoxazolinone and its derivatives have shown a high flexibility in chemical modifications . They have been used in the synthesis of new imide compounds by treating their 6-amino precursors with succinic, maleic or phthalic anhydride .


Physical And Chemical Properties Analysis

The molecular weight of 2-Benzoxazolinone is 135.1201 . The molecular weight of 2-Benzoxazolinone, 3-(2-hydroxyethyl)- is 179.17 g/mol.

Scientific Research Applications

Microbial Transformation and Allelochemical Properties

  • Benzoxazolinone compounds, including 2-Benzoxazolinone, play a significant role in the allelopathic interactions of certain agricultural crops like wheat, rye, and maize. These compounds, upon being released into the soil, undergo microbial transformation, resulting in various products with potential applications in weed suppression and disease control. The study by Fomsgaard et al. (2004) reviews the microbial transformation products of benzoxazolinone allelochemicals, identifying major groups like aminophenoxazinones, malonamic acids, and acetamides, and underscores the need for further research to exploit these properties for agricultural benefits (Fomsgaard, Mortensen, & Carlsen, 2004).

Ecotoxicological Characterization

  • The ecotoxicological effects of benzoxazinone allelochemicals and their transformation products on aquatic organisms have been quantitatively assessed through QSAR models. Piparo et al. (2006) highlighted that degradation metabolites of these compounds exhibit significant ecotoxic effects, offering insights into their potential ecological impacts and aiding in the development of predictive models for natural compound toxicity (Piparo et al., 2006).

Chemical Synthesis and Applications

  • N-Acyl-2-benzoxazolinones have been utilized in titanium-mediated aldol reactions to produce syn-aldol adducts efficiently. These reactions facilitate the synthesis of compounds with potential applications in chemical and pharmaceutical industries. Burlingame et al. (2004) presented a methodology for the synthesis of these adducts, showcasing their practicality in creating amides, esters, and thioesters (Burlingame, Mendoza, & Ashley, 2004).

Safety And Hazards

2-Benzoxazolinone is harmful if swallowed, in contact with skin or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The 2-Benzoxazolinone scaffold could be replaced with a catechol moiety in the potent but toxic integrase strand transfer inhibitors . This suggests that the synthesized compounds can provide a very good basis for the development of new anti-human immunodeficiency virus-1 agents .

properties

IUPAC Name

3-(2-hydroxyethyl)-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-6-5-10-7-3-1-2-4-8(7)13-9(10)12/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLBEYAFJPUHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181238
Record name 2-Benzoxazolinone, 3-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoxazolinone, 3-(2-hydroxyethyl)-

CAS RN

26726-75-0
Record name 2-Benzoxazolinone, 3-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026726750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzoxazolinone, 3-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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